5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H7Cl4N. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of four chlorine atoms attached to the isoquinoline ring, making it a highly chlorinated derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of acidic catalysts to form tetrahydroisoquinoline derivatives . The reaction conditions typically include the use of hydrochloric acid (HCl) or other strong acids at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can modulate neurotransmitter systems in the brain, affecting dopamine and serotonin receptors . Additionally, the compound may inhibit certain enzymes and proteins involved in cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ): Known for its neuroprotective properties.
N-Methyl-1,2,3,4-tetrahydroisoquinoline (N-methyl-TIQ): Exhibits neurotoxic effects.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ): Studied for its neurotoxic actions.
Uniqueness
5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline is unique due to its high degree of chlorination, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential for forming various derivatives with diverse applications .
Properties
CAS No. |
82771-67-3 |
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Molecular Formula |
C9H7Cl4N |
Molecular Weight |
271.0 g/mol |
IUPAC Name |
5,6,7,8-tetrachloro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C9H7Cl4N/c10-6-4-1-2-14-3-5(4)7(11)9(13)8(6)12/h14H,1-3H2 |
InChI Key |
BUKGFYLSZBAHLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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